Product packaging for 4-Isobutyl-[1,4]diazepan-5-one(Cat. No.:CAS No. 1523367-72-7)

4-Isobutyl-[1,4]diazepan-5-one

Cat. No.: B1447614
CAS No.: 1523367-72-7
M. Wt: 170.25 g/mol
InChI Key: PFHWSUSPBYWHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutyl-[1,4]diazepan-5-one is a synthetically versatile seven-membered lactam (diazepanone) designed for research and development applications in medicinal chemistry. This compound serves as a critical synthetic intermediate for constructing complex polycyclic systems and diverse heterocyclic derivatives. The reactivity of its lactam ring allows for further functionalization through ring-opening and derivatization reactions, providing access to a range of functionalized amines and other valuable building blocks. In pharmaceutical research, the 1,4-diazepan-5-one core is a privileged structure used in the exploration of novel therapeutic agents. Diazepane derivatives have been identified as key scaffolds in the development of potent orexin receptor (OXR) antagonists, which are relevant for investigating sleep disorders. The conformational behavior of related N-acyl piperidin-4-ones, which can adopt various chair or twist-boat conformations, underscores the utility of such heterocycles in designing molecules with specific three-dimensional shapes for target engagement. This makes this compound particularly valuable for generating peptidomimetics and in combinatorial chemistry for creating libraries of novel chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B1447614 4-Isobutyl-[1,4]diazepan-5-one CAS No. 1523367-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)7-11-6-5-10-4-3-9(11)12/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHWSUSPBYWHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of 4-Isobutyl-evitachem.comvulcanchem.comdiazepan-5-one

A retrosynthetic analysis of 4-Isobutyl- evitachem.comvulcanchem.comdiazepan-5-one suggests that the target molecule can be disconnected in several strategic ways. The most direct approach involves the disconnection of the N-isobutyl bond, leading to the precursor 1,4-diazepan-5-one (B1224613) and an isobutyl halide or a related electrophile. This points to an N-alkylation reaction as a key final step in the synthesis.

Further disconnection of the 1,4-diazepan-5-one ring itself suggests two primary pathways. A C-N bond cleavage can retrospectively open the seven-membered ring to reveal a linear amino acid derivative. Alternatively, a transamidation or lactamization disconnection points to a linear diamine and a suitable dicarboxylic acid derivative as potential starting materials. These approaches form the basis for the synthetic strategies discussed in the subsequent sections.

Established Synthetic Routes for 1,4-Diazepan-5-one Ring System Formation

The formation of the 1,4-diazepan-5-one heterocyclic core is a critical step in the synthesis of the target compound. Various methods have been established for the construction of this seven-membered ring.

Cyclization Reactions for Seven-Membered Ring Construction

Several cyclization strategies are employed to create the 1,4-diazepan-5-one ring. One common method involves the cyclocondensation of suitable precursors like 1,4-diaminobutane (B46682) with γ-keto acid derivatives. vulcanchem.com Another approach is the Schmidt reaction, which facilitates a ring expansion of N-substituted 4-piperidones when treated with hydrazoic acid, yielding N-alkyl-1,4-diazepin-5-ones. researchgate.net

Microwave-assisted synthesis using heterogeneous catalysts has also been reported for the formation of the 1,4-diazepan-5-one ring from linear diamines. vulcanchem.com Additionally, tandem N-acyliminium ion cyclization–nucleophilic addition reactions have been utilized to construct fused 1,4-diazepanones. conicet.gov.ar A one-pot synthesis of 2,7-diaryl- evitachem.comvulcanchem.com-diazepan-5-ones from 2,6-diaryl-piperidin-4-ones has been achieved using a NaHSO4.Al2O3 heterogeneous catalyst under microwave irradiation. tandfonline.com

Cyclization Method Precursors Key Reagents/Conditions Reference
Cyclocondensation1,4-diaminobutane, γ-keto acid derivativesDean-Stark conditions vulcanchem.com
Schmidt Ring ExpansionN-alkyl-4-piperidonesHydrazoic acid researchgate.net
Microwave-Assisted SynthesisLinear diaminesHeterogeneous catalysts vulcanchem.com
Tandem N-acyliminium ion cyclizationN-oxoalkyl-derivatized peptidesAcid-mediated conicet.gov.ar
One-pot from Piperidin-4-ones2,6-diaryl-piperidin-4-onesNaHSO4.Al2O3, Microwave tandfonline.com

Substrate Scope and Limitations of Precursor Molecules

The success of these cyclization reactions is often dependent on the nature of the precursor molecules. The substrate scope for palladium-catalyzed decarboxylative asymmetric allylic alkylation to form gem-disubstituted diazepanones has been shown to tolerate a variety of functional groups. nih.gov However, the enantioselectivity of this reaction can be sensitive to the protecting group on the lactam and the solvent used. nih.gov

In the synthesis of fused 1,4-diazepanones via N-acyliminium ion chemistry, the length of the alkyl chain in the N-oxoalkyl-derivatized peptide precursor is crucial. For instance, N-(2-oxo-ethyl)-derivatives were found to be suitable for forming a single 1,4-diazepin-5-one, whereas N-(3-oxo-propyl)-derivatives were necessary to achieve the fused seven-membered ring system. conicet.gov.ar

Specific Approaches for Incorporating the 4-Isobutyl Moiety

Once the 1,4-diazepan-5-one core is synthesized, the isobutyl group can be introduced at the N4 position.

N-Alkylation Strategies at the Diazepane Nitrogen

N-alkylation is a common method for introducing substituents onto the nitrogen atoms of the diazepane ring. vulcanchem.com This can be achieved by reacting the 1,4-diazepan-5-one with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. researchgate.net The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

Palladium-catalyzed asymmetric allylic alkylation represents a more advanced method for N-alkylation, particularly for introducing allyl groups, which can then be further modified. nih.gov While this method is not a direct route to the isobutyl group, it highlights the potential for catalytic methods in the functionalization of the diazepane ring.

Sequential Synthesis and Functional Group Transformations

A sequential approach can also be employed, where the isobutyl group is introduced at an earlier stage of the synthesis. For example, a starting diamine already containing the isobutyl group could be used in the initial cyclization reaction.

Optimization of Reaction Conditions and Yields in 4-Isobutyl-[1][2]diazepan-5-one Synthesis

Catalytic Systems and Reagent Selection

The choice of catalyst is pivotal in the synthesis of diazepine (B8756704) rings. Various catalytic systems have been explored for the synthesis of related benzodiazepines and diazepanones, which can be extrapolated for the synthesis of the target molecule.

Catalytic Systems:

Palladium Catalysis : Palladium-catalyzed reactions are powerful tools for constructing the benzodiazepine (B76468) skeleton. unimi.it These methods include intramolecular C-N bond coupling, carbonylation, and domino reactions, offering efficient routes to the seven-membered ring. unimi.itrsc.org For instance, the use of a Pd/TiO2 nanocatalyst has been shown to be effective in the condensation reactions for synthesizing 1,5-benzodiazepine derivatives. biolmolchem.com

Lewis and Brønsted Acids : Acid catalysts are frequently employed to facilitate the condensation reactions that form the diazepine ring. Catalysts such as 2,4,6-trichloro-1,3,5-triazine (TCT), zeolites (e.g., H-MCM-22), sulfated zirconia, and various metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) have proven effective. mdpi.comresearchgate.netnih.gov H-MCM-22, a zeolite catalyst, has been used for the condensation of o-phenylenediamines with ketones at room temperature, achieving good to excellent yields. nih.gov

Heterogeneous Catalysts : The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. scilit.com NaHSO₄·Al₂O₃ has been used as a reusable heterogeneous catalyst for the one-pot synthesis of 2,7-diaryl- acs.orgresearchgate.net-diazepan-5-ones under solvent-free microwave conditions. scilit.com

Reagent Selection: The synthesis of the 1,4-diazepan-5-one core can be achieved through various pathways, with reagent choice being critical. A convergent, two-step approach involving a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution offers a versatile method for preparing 1-sulfonyl 1,4-diazepan-5-ones. acs.org This strategy allows for the introduction of diversity into the final structure. The key reagents for such a synthesis would be an appropriate amino-acid derivative, an aldehyde (such as isovaleraldehyde (B47997) to introduce the isobutyl group), an amine, and an isocyanide. acs.org

Table 1: Comparison of Catalytic Systems for Diazepinone Synthesis

Catalyst System Substrates Conditions Yield Reference
Pd(OAc)₂ / PPh₃ o-bromoaniline derivatives HMPA, 100°C, 4–5 atm CO Moderate to Good unimi.it
TCT (4 mol%) o-phenylenediamines, ketones MeOH, reflux Good to Excellent mdpi.com
H-MCM-22 (150 mg) o-phenylenediamine, acetone Acetonitrile (B52724), Room Temp, 1h 87% nih.gov
NaHSO₄·Al₂O₃ 2,6-diaryl-piperidin-4-ones Solvent-free, Microwave Good scilit.com
H₅PMo₁₀V₂O₄₀ o-phenylenediamine, ethylenediamine, acetylacetone Ethanol (B145695), reflux, 30 min 98% mdpi.com

This table presents data for related diazepine and benzodiazepine syntheses as a proxy for 4-Isobutyl- acs.orgresearchgate.netdiazepan-5-one.

Solvent Effects and Temperature Control

Solvent selection and temperature are critical parameters that significantly influence reaction rates, selectivity, and yields in the synthesis of diazepan-5-ones.

Solvent Effects: The choice of solvent can affect reactant solubility, catalyst activity, and the reaction pathway itself. In the synthesis of 1,5-benzodiazepines, various solvents have been tested, with polar solvents like methanol (B129727) and acetonitrile often providing superior results. mdpi.comnih.gov For instance, in the TCT-catalyzed synthesis of 1,5-benzodiazepines, methanol was found to be the preferred solvent over acetonitrile. mdpi.com In some cases, greener solvents like polyethylene (B3416737) glycol (PEG-400) or even water have been successfully employed. nih.govmdpi.com Microwave-assisted syntheses have been optimized using a mixture of methanol and water (4:1 ratio), which provided the desired yields. actascientific.com Solvent-free, or "dry media," conditions, often coupled with microwave irradiation, represent an increasingly popular and environmentally friendly alternative. scilit.comtsijournals.com

Temperature Control: Temperature plays a crucial role in reaction kinetics and thermodynamics. While some syntheses proceed efficiently at room temperature, particularly with highly active catalysts like H-MCM-22, others require heating to achieve reasonable reaction rates and yields. nih.gov For example, the synthesis of 2-chloroacetamido-5-chlorobenzophenone, a diazepam intermediate, is conducted at 80-85°C in toluene (B28343). google.com In the optimization of a microwave-assisted synthesis of benzodiazepin-2-ones, the best results were obtained at 80°C. actascientific.com Continuous flow syntheses allow for precise temperature control, which has been used to optimize the production of diazepam, with different stages of the reaction being held at specific temperatures (e.g., 0°C and 60°C) to maximize yield. frontiersin.org

Table 2: Effect of Temperature and Solvent on Benzodiazepin-2-one Yield

Temperature (°C) Solvent System Power/Time Yield (%) Reference
40 MeOH:H₂O (4:1) 50W / 15 min 64 actascientific.com
60 MeOH:H₂O (4:1) 50W / 10 min 72 actascientific.com
80 MeOH:H₂O (4:1) 50W / 8 min 85 actascientific.com
Room Temp Acetonitrile N/A / 1h 87 nih.gov
80-85 Toluene N/A / 4-4.5h 87-93 google.com
60 ACN (Acetonitrile) Flow reactor / 10 min 86 frontiersin.org

This table illustrates optimization data for related benzodiazepine syntheses, demonstrating general principles applicable to the target compound.

Green Chemistry Principles in the Synthesis of Diazepan-5-ones

The application of green chemistry principles to the synthesis of pharmacologically relevant scaffolds like diazepan-5-ones is of growing importance. This approach aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the starting materials' mass ends up in the final product. Syntheses with high atom economy are inherently less wasteful. sioc-journal.cn

Strategies to improve atom economy and reaction efficiency in diazepan-5-one synthesis include:

One-Pot Reactions : Combining multiple synthetic steps into a single procedure without isolating intermediates reduces solvent use, waste generation, and time. The synthesis of 2,7-diaryl- acs.orgresearchgate.net-diazepan-5-ones has been achieved in a "one-pot" manner using a heterogeneous catalyst. scilit.com

Multicomponent Reactions (MCRs) : MCRs, such as the Ugi reaction, are highly atom-economical as they combine three or more starting materials in a single step to form a complex product, with often only a small molecule like water as a byproduct. acs.org

Cascade Reactions : These reactions involve a series of intramolecular transformations, triggered by a single event, leading to a significant increase in molecular complexity in one operation. nih.gov A one-pot, two-step cascade method has been developed for complex triazolobenzodiazepines, noted for its atom-economical nature. nih.gov

A direct method for synthesizing enantiopure diazepinones from N-carboxyanhydrides (NCAs) and o-ketoanilines highlights high atom economy, with water and carbon dioxide as the only byproducts. researchgate.net

Sustainable Solvent and Catalyst Alternatives

Reducing the environmental impact of chemical synthesis heavily relies on replacing hazardous solvents and catalysts with more sustainable options.

Sustainable Solvents:

Water : As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent, although its use can be limited by the poor solubility of organic reactants. mdpi.com

Ethanol : Derived from renewable resources, ethanol is a much greener alternative to solvents like toluene or chlorinated hydrocarbons. rsc.org

Supercritical Fluids & Ionic Liquids : These are also explored as alternative reaction media, though their application can be limited by cost or scalability.

Solvent-Free Conditions : The ultimate green approach is to eliminate the solvent entirely. Microwave-assisted solvent-free synthesis of benzodiazepine derivatives has been successfully demonstrated using catalysts like silica (B1680970) gel or NaHSO₄·Al₂O₃. scilit.comtsijournals.com

Sustainable Catalysts:

Biocatalysts : Enzymes offer remarkable chemo-, regio-, and stereoselectivity under mild aqueous conditions. rsc.org Lipases and other hydrolases can be used for the synthesis of amides and lactams. acs.orgnih.govnih.gov While direct enzymatic synthesis of 4-Isobutyl- acs.orgresearchgate.netdiazepan-5-one is not documented, biocatalysis represents a promising future direction for producing such chiral heterocycles sustainably. acs.orgnih.gov

Heterogeneous and Recyclable Catalysts : Solid-supported catalysts, such as zeolites, clays, or metal oxides, are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netscilit.com Recyclable magnetic nanocatalysts have also been developed for the green synthesis of 1,5-benzodiazepines. researchgate.net

Table 3: Green Chemistry Alternatives in Diazepinone Synthesis

Green Principle Approach Example Conditions Reference
Sustainable Solvent Use of PEG-400 Synthesis of 1,5-BZDs I₂ catalyst, Room Temp nih.gov
Sustainable Solvent Use of Water Synthesis of Diazepam Two-step flow synthesis with NH₄Br/NH₄OH (aq) mdpi.comfrontiersin.org
Solvent-Free Microwave Irradiation Synthesis of 2,7-diaryl- acs.orgresearchgate.net-diazepan-5-ones NaHSO₄·Al₂O₃ catalyst scilit.com
Solvent-Free Ultrasound Irradiation Synthesis of 1,5-benzodiazepines Silica gel catalyst tsijournals.com
Sustainable Catalyst Biocatalysis Amide/Lactam formation Lipase (B570770), Nitrile Hydratase researchgate.netrsc.orgnih.gov
Recyclable Catalyst Zeolite H-MCM-22 Synthesis of 1,5-benzodiazepines Acetonitrile, Room Temp researchgate.netnih.gov
Recyclable Catalyst Magnetic Nanocatalyst Synthesis of 1,5-benzodiazepines Ethanol, Room Temp researchgate.net

This table summarizes various green approaches applicable to the synthesis of the diazepan-5-one scaffold.

Structural Elucidation and Conformational Analysis

Solid-State Structural Investigations via X-ray Crystallography

Analysis of Bond Lengths, Bond Angles, and Torsion AnglesThe crystallographic data would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would offer an unambiguous picture of the seven-membered ring's conformation (e.g., chair, boat, twist-boat) in the solid state and the precise geometry of the isobutyl substituent.

Without access to primary research data from these analytical techniques specifically for 4-Isobutyl- nih.govisca.mediazepan-5-one, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy. The absence of this information in prominent databases and research articles suggests that the compound may not have been synthesized or that its detailed characterization has not been published.

Molecular Packing and Intermolecular Interactions

In the solid state, the molecular packing of N-substituted 1,4-diazepan-5-ones is significantly influenced by intermolecular hydrogen bonding. For analogous compounds, crystallographic studies reveal that molecules often form dimeric structures through N—H⋯O hydrogen bonds. nih.govnih.gov Specifically, the amide proton (N1—H) acts as a hydrogen bond donor, while the carbonyl oxygen (C5=O) serves as the acceptor. nih.gov This interaction typically results in the formation of a stable, centrosymmetric dimer. nih.gov

Table 1: Representative Hydrogen Bond Geometry in N-Substituted 1,4-Diazepan-5-ones Data based on analogous structures like 1-Benzyl-1,4-diazepan-5-one. nih.gov

Conformational Preferences of the 1,4-Diazepan-5-one (B1224613) Ring

The seven-membered 1,4-diazepan-5-one ring is inherently flexible and can adopt several low-energy conformations. princeton.edu Its conformational landscape is more complex than that of six-membered rings, primarily due to a higher number of degrees of freedom and the potential for transannular steric interactions. princeton.edu

The 1,4-diazepan-5-one ring predominantly adopts non-planar conformations to alleviate torsional and angle strain. The two most discussed conformations are the chair and the boat forms. In the solid state, crystal structures of related compounds consistently show the seven-membered ring in a chair-like conformation. nih.govnih.gov This conformation is generally considered to be the ground-state or lowest energy form for many diazepine (B8756704) systems.

In solution, the diazepanone ring is dynamic, undergoing rapid interconversion between different conformations, including various chair and boat forms. researchgate.net This process, often referred to as ring flipping or ring inversion, involves passing through higher-energy twist-chair and twist-boat transition states. researchgate.net The equilibrium between these conformers is typically rapid at room temperature.

The presence of a substituent on one of the nitrogen atoms, such as the isobutyl group at the N4 position, significantly impacts the conformational equilibrium and dynamics of the ring. The bulky isobutyl group will introduce steric constraints that influence the relative stability of different conformers.

To minimize steric hindrance with the rest of the ring, the isobutyl group is expected to preferentially occupy a pseudo-equatorial position on the nitrogen atom. This preference can bias the conformational equilibrium towards a specific chair or boat conformer where this orientation is possible. Consequently, the energy barrier for ring inversion may be altered compared to the unsubstituted parent compound, as the substituent must undergo significant displacement during the conformational change.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for investigating the conformational dynamics and energy barriers of flexible ring systems like 1,4-diazepan-5-ones. researchgate.net In such an experiment, the sample is cooled to a temperature where the rate of interconversion between conformers becomes slow on the NMR timescale.

Chirality and Stereochemical Aspects in 4-Isobutyl-nih.govnih.govdiazepan-5-one

Even in the absence of a traditional stereocenter (a carbon atom with four different substituents), 4-Isobutyl- nih.govnih.govdiazepan-5-one is a chiral molecule. researchgate.netresearchgate.net Its chirality arises from the non-planar, puckered conformation of the seven-membered ring, which lacks a plane of symmetry. researchgate.net This results in conformational chirality, where the molecule and its mirror image are non-superimposable. These two forms, known as conformational enantiomers or atropisomers, rapidly interconvert at room temperature through the process of ring inversion. researchgate.net

The inherent chirality of the molecule has important stereochemical consequences for its constituent atoms and groups. Specifically, it gives rise to diastereotopicity.

Diastereotopic Protons: Protons on a methylene (B1212753) (CH₂) group adjacent to a chiral center or in a chiral environment are chemically non-equivalent and are termed diastereotopic. In 4-Isobutyl- nih.govnih.govdiazepan-5-one, the two protons on C2, C3, C6, and C7 are all diastereotopic. In a high-resolution ¹H NMR spectrum, these protons would be expected to appear as distinct signals, each likely splitting the other into a doublet (a doublet of doublets, or more complex multiplet, after considering further coupling to adjacent protons).

Table 2: Expected Diastereotopic Moieties in 4-Isobutyl- nih.govnih.govdiazepan-5-one

Enantioselective Synthesis Approaches (Theoretical)

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern medicinal chemistry, aiming to provide compounds with improved therapeutic indices by eliminating the undesired effects of one enantiomer. For a chiral molecule such as 4-Isobutyl- scbt.comresearchgate.netdiazepan-5-one, where the nitrogen at position 4 is a stereocenter, several theoretical enantioselective synthesis approaches can be postulated based on established asymmetric synthesis methodologies. These strategies primarily focus on the creation of the chiral center during the formation of the diazepan-5-one ring or through the enantioselective alkylation of a precursor.

One potential strategy involves the use of a chiral auxiliary. This approach would entail the attachment of a chiral auxiliary to a precursor molecule, which would then direct the stereoselective introduction of the isobutyl group at the N4 position. Subsequent removal of the auxiliary would yield the desired enantiomer of 4-Isobutyl- scbt.comresearchgate.netdiazepan-5-one. The choice of chiral auxiliary is critical and would likely be an Evans auxiliary or a similar well-established group that can effectively control the stereochemical outcome of the alkylation step.

Another viable theoretical approach is substrate-controlled diastereoselective synthesis. This would involve using a starting material that already contains a stereocenter. For instance, a chiral amino acid derivative could be used as a precursor. The inherent chirality of the starting material would influence the stereochemical course of the subsequent cyclization and alkylation steps, leading to the formation of one diastereomer in excess.

Catalytic asymmetric synthesis represents a more modern and efficient theoretical approach. This could involve the use of a chiral catalyst, such as a transition metal complex with a chiral ligand, to catalyze the enantioselective alkylation of a scbt.comresearchgate.netdiazepan-5-one precursor. For example, a chiral phase-transfer catalyst could be employed for the asymmetric N-alkylation of the parent scbt.comresearchgate.netdiazepan-5-one. The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other.

Finally, enzymatic resolution offers a classic yet effective theoretical method. A racemic mixture of 4-Isobutyl- scbt.comresearchgate.netdiazepan-5-one could be synthesized, followed by the use of a specific enzyme, such as a lipase (B570770) or an amidase, that selectively reacts with one of the enantiomers. This would allow for the separation of the unreacted enantiomer, providing access to the enantiopure compound. The key to this approach is the identification of a suitable enzyme that exhibits high enantioselectivity for the target molecule.

Each of these theoretical approaches presents its own set of advantages and challenges. The selection of a particular method would depend on factors such as the availability of starting materials, the desired enantiomeric excess, and the scalability of the process. Further experimental investigation would be required to determine the most effective and practical route to the enantioselective synthesis of 4-Isobutyl- scbt.comresearchgate.netdiazepan-5-one.

Chemical Reactivity and Derivatization

Reactivity of the Carbonyl Group within the Ring System

The carbonyl group in the lactam moiety of 4-Isobutyl- nih.govchemistrysteps.comdiazepan-5-one is a key site for chemical modifications. Its reactivity is influenced by the adjacent nitrogen atoms and the seven-membered ring structure.

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. Unlike acyclic amides, the reactivity of the carbonyl group in a lactam can be influenced by ring strain. nih.govnih.govkhanacademy.org Nucleophilic attack on the carbonyl carbon leads to a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles can lead to ring-opening reactions. For instance, hydrolysis under acidic or basic conditions would cleave the amide bond, yielding a corresponding amino acid derivative. The general mechanism for nucleophilic acyl substitution at the lactam carbonyl involves the formation of a tetrahedral intermediate, which can then expel a leaving group to reform a carbonyl-containing product or undergo ring opening. khanacademy.org

Table 1: Examples of Nucleophilic Reactions at the Carbonyl Group

Nucleophile Product Type General Conditions
H₂O (Hydrolysis) Ring-opened amino acid Acid or base catalysis
Alcohols (Alcoholysis) Ring-opened ester-amine Acid or base catalysis
Amines (Aminolysis) Ring-opened diamide Heating

This table presents plausible reactions based on the general reactivity of lactams.

Reductions:

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (-CH₂-), converting the 4-Isobutyl- nih.govchemistrysteps.comdiazepan-5-one into 4-Isobutyl- nih.govchemistrysteps.comdiazepane. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comjove.commasterorganicchemistry.comucalgary.cachemistrysteps.com The reaction proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom. jove.comucalgary.cachemistrysteps.com

A plausible reaction scheme is as follows: 4-Isobutyl- nih.govchemistrysteps.comdiazepan-5-one + LiAlH₄ → 4-Isobutyl- nih.govchemistrysteps.comdiazepane

Table 2: Common Reducing Agents for Lactams

Reagent Product Notes
Lithium Aluminum Hydride (LiAlH₄) Cyclic amine Powerful reducing agent, reduces the carbonyl to a methylene group. masterorganicchemistry.comucalgary.ca

This table provides a summary of the expected reactivity with common reducing agents.

Oxidations:

The oxidation of the carbonyl group itself is not a common reaction under standard conditions. However, the carbon atoms adjacent (alpha) to the nitrogen atoms in the ring are susceptible to oxidation. Metal-free oxidation strategies using reagents like molecular iodine can facilitate the regioselective oxidation of C-H bonds adjacent to a cyclic amine, potentially leading to the formation of a dione (B5365651) or other oxidized products. acs.orgorganic-chemistry.org Diruthenium complexes have also been shown to catalyze the dehydrogenative oxidation of cyclic amines to lactams. acs.org While these methods are generally used to form lactams from cyclic amines, similar principles could potentially be applied to further oxidize the diazepan-5-one ring.

Reactivity of the Nitrogen Atoms in the Diazepane Ring

The two nitrogen atoms in the diazepane ring, one tertiary (N-4, bearing the isobutyl group) and one secondary (N-1), are key centers of reactivity, participating in a variety of chemical transformations.

Both nitrogen atoms can act as nucleophiles, with the secondary amine at the N-1 position being generally more reactive towards electrophiles than the sterically hindered tertiary amine at the N-4 position.

Acylation:

The secondary amine at N-1 can be readily acylated using acyl chlorides or anhydrides in the presence of a base. rsc.orglibretexts.org This reaction introduces an acyl group onto the N-1 nitrogen, forming an N-acylated derivative. The tertiary amine at N-4 is generally unreactive towards acylation under standard conditions.

Alkylation:

The secondary amine at N-1 can be alkylated using alkyl halides. libretexts.orgnih.govmsu.edu This reaction introduces an additional alkyl group at the N-1 position. Palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported, leading to the formation of gem-disubstituted diazepanone heterocycles. nih.gov It is also possible for the tertiary amine at N-4 to undergo alkylation, which would result in the formation of a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edu The regioselectivity of alkylation can sometimes be controlled by the choice of base and reaction conditions. researchgate.net

Table 3: Representative Acylation and Alkylation Reactions

Reaction Electrophile Position of Reaction Product Type
Acylation Acetyl chloride N-1 N-acetyl-4-isobutyl- nih.govchemistrysteps.comdiazepan-5-one
Alkylation Methyl iodide N-1 1-Methyl-4-isobutyl- nih.govchemistrysteps.comdiazepan-5-one

This table illustrates expected products from common acylation and alkylation reactions.

The secondary amine at the N-1 position can react with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form an N-nitroso derivative. libretexts.org The formation of N-nitrosamines from secondary amines is a well-established reaction. nih.govnist.govresearchgate.netorganic-chemistry.org Theoretical studies suggest that the nitrosation of secondary amines can proceed through a free radical mechanism in the gas phase. nih.govnist.gov

The reaction would be: 4-Isobutyl- nih.govchemistrysteps.comdiazepan-5-one + HNO₂ → 1-Nitroso-4-isobutyl- nih.govchemistrysteps.comdiazepan-5-one + H₂O

The tertiary amine at N-4 is generally not susceptible to nitrosation under these conditions.

Reactivity of the Isobutyl Side Chain

The isobutyl group attached to the N-4 nitrogen is generally considered to be chemically robust and less reactive compared to the functional groups within the diazepane ring. It is primarily an alkyl group and does not typically participate in reactions under mild conditions.

Selective Functionalization and Transformations

The functionalization of the nih.govmdpi.comdiazepan-5-one core can be achieved through various synthetic strategies, targeting the nitrogen atoms or the carbon backbone. A notable transformation is the selective functionalization at the C6 position, adjacent to the carbonyl group. Research has demonstrated that the nih.govmdpi.comdiazepan-5-one skeleton is a viable substrate for palladium-catalyzed decarboxylative asymmetric allylic alkylation. nih.gov This method allows for the introduction of various functional groups at the C6 position, leading to the formation of gem-disubstituted diazepanone heterocycles. nih.gov

The process to prepare substrates for this transformation typically involves a three-step sequence starting from the parent nih.govmdpi.comdiazepan-5-one. nih.gov

N-Acylation: The lactam nitrogen (N1) is first protected with an acyl group, such as a benzoyl or p-anisoyl group. This step is crucial as it influences the electronic properties of the scaffold and can be key to achieving high selectivity in subsequent steps. nih.gov

C-Acylation: The molecule is then acylated at the C6 position, typically using a reagent like allyl cyanoformate, to install an allyl ester group. nih.gov

Late-Stage Functionalization: The intermediate bearing the C6-allyl ester can be further functionalized with a range of electrophiles, allowing for the synthesis of a diverse library of substrates for the final palladium-catalyzed reaction. nih.gov

This sequence highlights a strategy for late-stage diversification, which is highly valuable in the context of medicinal chemistry for rapid analog synthesis. nih.gov Once the desired enantioenriched gem-disubstituted diazepanone is formed, further transformations can be carried out. For example, the N1-benzoyl group can be selectively removed under basic conditions, and the lactam carbonyl can be reduced with reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding fully saturated diazepane, which can then undergo further coupling reactions. nih.gov

Role of the Isobutyl Group in Directing Reactivity

While specific studies detailing the directive influence of the 4-isobutyl group on the reactivity of the nih.govmdpi.comdiazepan-5-one ring are not extensively documented, its role can be inferred from general principles of organic chemistry. The isobutyl group affects the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effect: As an alkyl group, the isobutyl substituent exerts a positive inductive effect (+I), donating electron density to the nitrogen atom at the N4 position. This increases the nucleophilicity and basicity of the N4 amine compared to an unsubstituted N-H or an N-aryl substituted analog. This enhanced nucleophilicity makes the N4 position a primary site for reactions with electrophiles, such as alkylating or acylating agents.

Steric Effect: The isobutyl group is sterically more demanding than a methyl or ethyl group. This steric bulk can influence the reactivity in several ways. It can hinder the approach of bulky reagents to the N4 nitrogen, potentially slowing down reaction rates or favoring reactions with smaller electrophiles. Furthermore, the isobutyl group can influence the conformational equilibrium of the flexible seven-membered diazepanone ring. The ring can adopt several low-energy conformations, such as boat and chair forms, and the steric requirements of the N4-isobutyl group will favor conformations that minimize steric strain. This conformational preference can, in turn, affect the reactivity of other positions on the ring by altering their accessibility or stereoelectronic environment.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. wikipedia.org In the 4-Isobutyl- nih.govmdpi.comdiazepan-5-one scaffold, potential sites for reaction include the two distinct nitrogen atoms (N1 and N4), the α-carbon to the carbonyl (C6), and other carbons on the ring. The N4 nitrogen, being a secondary amine, is generally more nucleophilic than the N1 nitrogen, which is part of an amide (lactam) and is therefore significantly less basic. This intrinsic difference often directs N-functionalization reactions regioselectively to the N4 position. Functionalization at the C6 position, as seen in the palladium-catalyzed alkylation, represents another form of regioselective transformation. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over others. researchgate.net This is a critical aspect in the synthesis of complex molecules intended for pharmaceutical use. The palladium-catalyzed decarboxylative allylic alkylation of N-acyl nih.govmdpi.comdiazepan-5-ones is a prime example of a highly stereoselective (specifically, enantioselective) transformation. nih.gov By using a chiral phosphine-oxazoline (PHOX) ligand, such as (S)-(CF₃)₃-t-BuPHOX, it is possible to obtain gem-disubstituted diazepanones with high enantiomeric excess (ee). nih.gov

The choice of the N1-acyl protecting group has been shown to have a significant impact on the enantioselectivity of this reaction. Electron-rich aromatic acyl groups tend to provide higher enantioselectivity compared to electron-poor ones. nih.gov

Table 1: Effect of N1-Protecting Group on the Pd-Catalyzed Asymmetric Allylic Alkylation of nih.govmdpi.comDiazepan-5-ones nih.gov
Substrate (N1-Protecting Group)ProductYield (%)Enantiomeric Excess (ee %)
N-Benzoyl4b8583
N-p-CF₃-benzoyl4c9187
N-p-Anisoyl4d9994

This data illustrates that fine-tuning the electronic nature of a substituent remote from the reaction center can serve as a crucial handle for optimizing the stereochemical outcome of a reaction. nih.gov

Ring Expansion and Contraction Reactions of Diazepanone Scaffolds

Ring expansion and contraction reactions are powerful methods for transforming cyclic systems, allowing access to different ring sizes from a common precursor. researchgate.net While specific examples involving 4-Isobutyl- nih.govmdpi.comdiazepan-5-one are not prevalent, the chemistry of related scaffolds provides insight into potential transformations.

Ring Expansion: One established method for the synthesis of N-alkyl- nih.govmdpi.comdiazepan-5-ones is the Schmidt ring expansion. This reaction involves treating an N-alkyl-4-piperidone precursor with hydrazoic acid (HN₃). The acid-catalyzed reaction proceeds via addition of hydrazoic acid to the carbonyl, followed by a rearrangement that involves migration of one of the α-carbons to the nitrogen, resulting in the expansion of the six-membered ring to a seven-membered diazepanone. researchgate.net This represents a viable synthetic route to the 4-Isobutyl- nih.govmdpi.comdiazepan-5-one core itself.

Ring Contraction: Ring contractions of seven-membered rings often proceed to form more stable five- or six-membered rings. mdpi.com For instance, related 1,4-benzodiazepine-2,5-dione systems have been shown to undergo ring contraction to furnish 3-aminoquinoline-2,4-diones under basic conditions. nih.gov This type of transannular rearrangement suggests that the diazepanone scaffold, under specific conditions, could potentially undergo analogous contractions. A hypothetical ring contraction could be envisioned via a Favorskii-type rearrangement if a suitable leaving group were installed at the C6 position. Treatment with a base would generate an enolate at C5, which could displace the leaving group to form a transient bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack and ring-opening would lead to a six-membered piperidine (B6355638) or five-membered pyrrolidine (B122466) ring system with a carboxylic acid derivative side chain.

Transition Metal-Catalyzed Functionalization of the Core Structure

Transition metal catalysis has become an indispensable tool for the functionalization of complex molecules, particularly through the activation of otherwise inert C–H bonds. nih.govacs.org The nih.govmdpi.comdiazepan-5-one scaffold offers multiple opportunities for such transformations.

The most prominent example of transition metal catalysis applied to this system is the palladium-catalyzed asymmetric allylic alkylation discussed previously. nih.gov This reaction, which proceeds through the formation of a π-allylpalladium intermediate, functionalizes the C6 position with high efficiency and stereocontrol. nih.gov This methodology is robust and tolerates a variety of functional groups on the incoming electrophile. nih.gov

Beyond this specific transformation, modern transition-metal-catalyzed methods, especially those involving C–H activation, could be applied to the 4-Isobutyl- nih.govmdpi.comdiazepan-5-one core. The presence of heteroatoms and a carbonyl group can be exploited to direct a metal catalyst to a specific C–H bond. rsc.org

Potential C–H functionalization strategies could include:

Directed C(sp³)–H Activation: The amide carbonyl at C5 or the N1 nitrogen could potentially act as a directing group to facilitate the functionalization of adjacent C–H bonds (e.g., at C6 or C7) using catalysts based on palladium, rhodium, or ruthenium.

Functionalization of the Isobutyl Group: It might be possible to achieve distal C–H functionalization on the isobutyl group itself through strategies that involve a transient directing group or a "walking" catalyst.

Coupling Reactions: If the diazepanone ring were to be modified with a halide or triflate, it could serve as a substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

These advanced catalytic methods offer powerful hypothetical pathways for creating novel and structurally complex derivatives of 4-Isobutyl- nih.govmdpi.comdiazepan-5-one that would be difficult to access through traditional synthetic methods.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to find the electronic wavefunction and energy of the system, from which various properties can be derived.

Molecular Orbital (MO) theory describes the distribution of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO represents the region most likely to accept an electron (electrophilicity).

For 4-Isobutyl- indianchemicalsociety.comnih.govdiazepan-5-one, the electronic structure is dominated by the cyclic amide (lactam) functional group. A key feature of amides is resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl (C=O) group. mdpi.comunizin.org This delocalization results in a partial double bond character for the C-N bond and influences the charge distribution across the O-C-N system. unizin.org

HOMO: The HOMO is expected to be localized primarily on the amide group, with significant contributions from the nitrogen lone pair and the carbonyl oxygen. This indicates that these are the most nucleophilic sites.

LUMO: The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group (π*C=O). mdpi.com This suggests that the carbonyl carbon is the primary site for nucleophilic attack.

The isobutyl group, being an electron-donating alkyl group, will have a minor electronic effect, slightly increasing the electron density on the nitrogen atom to which it is attached (N4).

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom. In 4-Isobutyl- indianchemicalsociety.comnih.govdiazepan-5-one, the carbonyl oxygen is predicted to have a significant negative partial charge, while the carbonyl carbon and the amide proton (on N1) would carry positive partial charges.

Table 1: Illustrative Predicted NBO Charges for 4-Isobutyl- indianchemicalsociety.comnih.govdiazepan-5-one (Note: These are theoretical values for illustrative purposes, based on typical results for similar structures calculated at the B3LYP/6-31G(d) level of theory.)

AtomPredicted Partial Charge (e)Role
Carbonyl Oxygen (O)-0.65Electron-rich, H-bond acceptor, site for electrophilic attack
Carbonyl Carbon (C5)+0.70Electron-deficient, site for nucleophilic attack
Amide Nitrogen (N1)-0.50Electron-rich due to lone pair
Amine Nitrogen (N4)-0.45Electron-rich, substituted by isobutyl group
Amide Hydrogen (H on N1)+0.40Electron-deficient, H-bond donor

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govlibretexts.org It is an invaluable tool for predicting intermolecular interactions and chemical reactivity. libretexts.orgyoutube.com Different colors on the map represent different potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates neutral regions. youtube.comavogadro.cc

For 4-Isobutyl- indianchemicalsociety.comnih.govdiazepan-5-one, the MEP map would be expected to show:

Intense Red Region: Localized around the carbonyl oxygen atom, confirming it as the most electron-rich site and the primary hydrogen bond acceptor. nih.govscispace.com

Blue Region: Concentrated around the hydrogen atom attached to the N1 nitrogen (the amide N-H), identifying it as the most acidic proton and a strong hydrogen bond donor site.

Green/Yellow Regions: Covering the isobutyl group and the carbon backbone, indicating these areas are largely nonpolar or weakly polar.

These features allow for clear reactivity predictions. Electrophiles will preferentially attack the carbonyl oxygen, while nucleophiles will target the carbonyl carbon. The molecule will participate in hydrogen bonding primarily through the N1-H group (as a donor) and the C=O group (as an acceptor).

Conformational Analysis using Computational Methods

Seven-membered rings like the 1,4-diazepane core are conformationally flexible and can adopt several low-energy shapes. nih.gov Computational methods are essential for identifying these stable conformers and determining their relative energies.

Ab initio and Density Functional Theory (DFT) are high-level quantum mechanical methods used to optimize molecular geometries and calculate their energies with high accuracy. acs.org For the 1,4-diazepane ring system, several conformations such as chair, boat, and twist-boat are possible. nih.govresearchgate.net

Computational studies on similar 1,4-diazepan-5-one (B1224613) derivatives have shown that the seven-membered ring often adopts a chair conformation as its most stable form. nih.gov In this conformation, substituents can occupy either axial or equatorial positions. For 4-Isobutyl- indianchemicalsociety.comnih.govdiazepan-5-one, the bulky isobutyl group attached to the N4 nitrogen would be expected to strongly prefer an equatorial position to minimize steric strain. Therefore, the chair conformation with an equatorial isobutyl group is predicted to be the global minimum energy structure. DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can be used to calculate the precise energy differences between these conformers.

Table 2: Illustrative Relative Energies of 4-Isobutyl- indianchemicalsociety.comnih.govdiazepan-5-one Conformers (Note: These are hypothetical energy values calculated using DFT for illustrative purposes.)

ConformerRelative Energy (kcal/mol)Predicted Stability
Chair (Isobutyl-equatorial)0.00Most Stable
Chair (Isobutyl-axial)+4.5Less Stable (Steric Strain)
Twist-Boat+2.0Intermediate
Boat+3.5Less Stable

While DFT calculations identify stable, static conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. d-nb.info By simulating the motions of atoms according to classical mechanics, MD can explore the conformational landscape, revealing the flexibility of the diazepane ring and the energy barriers associated with transitions between different conformers (e.g., ring inversion). acs.orgnih.gov

An MD simulation of 4-Isobutyl- indianchemicalsociety.comnih.govdiazepan-5-one in a solvent like water would show how the seven-membered ring samples different conformations, such as transitions between various chair and twist-boat forms. This provides a more complete picture of the molecule's structural dynamics, which is crucial for understanding how it might adapt its shape upon binding to a biological target.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. nih.govmdpi.com This technique uses the three-dimensional structure of the ligand, derived from methods like DFT, to search for favorable binding poses within the active site of the target. ijper.org

The structural and electronic features of 4-Isobutyl- indianchemicalsociety.comnih.govdiazepan-5-one suggest it can participate in several key types of molecular interactions:

Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Hydrophobic Interactions: The nonpolar isobutyl group can engage in favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues in a protein's binding pocket.

Dipolar Interactions: The polar amide group can participate in dipole-dipole interactions.

A molecular docking study would place the lowest-energy conformer of the molecule into a target's active site and score different poses based on the predicted binding energy. researchgate.net The results would highlight the specific amino acid residues that interact with the molecule, providing a hypothesis for its mechanism of action at a molecular level. For instance, a recent study identified that the carbonyl oxygen of a 1,4-diazepane group can form a crucial hydrogen bond with a phenylalanine residue (Phe580) in the active site of the enzyme PRMT5. mdpi.com

Table 3: Potential Molecular Interactions for 4-Isobutyl- indianchemicalsociety.comnih.govdiazepan-5-one in a Hypothetical Protein Binding Site

Molecular FeatureType of InteractionPotential Interacting Partner (Amino Acid Residue)
Carbonyl Oxygen (C=O)Hydrogen Bond (Acceptor)Serine, Threonine, Tyrosine, Lysine, Arginine
Amide Hydrogen (N-H)Hydrogen Bond (Donor)Aspartate, Glutamate, Main-chain Carbonyl
Isobutyl GroupHydrophobic InteractionLeucine (B10760876), Isoleucine, Valine, Phenylalanine

Ligand-Protein Docking Studies with Relevant Biomolecular Targets

Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds with a diazepine (B8756704) core, a primary target of interest is often the GABA-A receptor, a key player in the central nervous system. Docking studies on related molecules, such as various benzodiazepines, have been instrumental in understanding their anxiolytic and hypnotic effects. These studies typically reveal key interactions within the receptor's binding pocket. However, no specific docking studies have been published for 4-Isobutyl- mdpi.commagritek.comdiazepan-5-one.

Prediction of Binding Modes and Key Interaction Residues

The prediction of binding modes and the identification of key interacting amino acid residues are direct outcomes of ligand-protein docking studies. For the broader class of benzodiazepines, interactions with specific residues in the alpha and gamma subunits of the GABA-A receptor are well-documented. These interactions often involve hydrogen bonds and hydrophobic contacts that are crucial for the ligand's modulatory effect. Without specific docking studies for 4-Isobutyl- mdpi.commagritek.comdiazepan-5-one, its precise binding mode and the key residues it may interact with remain speculative.

Pharmacophore Modeling and Ligand-Based Design Principles (Theoretical)

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. This is a valuable tool in ligand-based drug design, especially when the structure of the biological target is unknown. While pharmacophore models exist for various classes of GABA-A receptor modulators and other targets of diazepine-like molecules, a specific pharmacophore model derived from or for 4-Isobutyl- mdpi.commagritek.comdiazepan-5-one has not been reported. Theoretical design principles would suggest that the isobutyl group would likely occupy a hydrophobic pocket in a potential binding site.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their synthesis and characterization.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using Density Functional Theory (DFT), can predict the chemical shifts (δ) and coupling constants (J) of a molecule's nuclei. These predicted spectra can be compared with experimental data to confirm a structure. There are no published calculated NMR data for 4-Isobutyl- mdpi.commagritek.comdiazepan-5-one.

Calculated Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies, offering a detailed understanding of the molecule's structure and bonding. As with other computational data, no calculated IR or Raman frequencies for 4-Isobutyl- mdpi.commagritek.comdiazepan-5-one have been reported in the literature.

Biomolecular Ligand Development and Mechanistic Studies

Role of the 1,4-Diazepan-5-one (B1224613) Scaffold as a Peptidomimetic

The 1,4-diazepan-5-one core structure is recognized as a "privileged scaffold" in drug discovery. This is due to its favorable physicochemical properties and the versatile three-dimensional arrangement of its functional groups, which allows it to mimic the secondary structures of peptides.

Design Principles for Mimicking Peptide Structures

Peptidomimetics are designed to replicate the essential interactions of a natural peptide with its biological target while offering advantages such as improved metabolic stability and oral bioavailability. The 1,4-diazepan-5-one scaffold is particularly adept at mimicking peptide structures, specifically γ-turns. This is achieved through the following design principles:

Conformational Constraint: The seven-membered diazepine (B8756704) ring restricts the conformational flexibility of the molecule. This pre-organization into a specific three-dimensional shape reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Spatial Arrangement of Substituents: The substituents on the diazepan-5-one ring can be strategically placed to mimic the side chains of amino acid residues in a peptide. The isobutyl group at the 4-position of 4-Isobutyl- nih.govdiva-portal.orgdiazepan-5-one, for instance, can occupy a similar chemical space as the side chain of leucine (B10760876) or isoleucine.

Hydrogen Bonding Patterns: The amide bond within the diazepan-5-one ring and the nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the hydrogen bonding patterns of a peptide backbone.

Libraries of 1,4-diazepan-5-one derivatives have been synthesized to explore their potential as γ-turn mimetics, demonstrating the scaffold's utility in generating diverse peptidomimetic structures.

Incorporation into Larger Molecular Constructs

The 1,4-diazepan-5-one scaffold serves as a foundational element that can be elaborated into more complex molecules. Its chemical handles allow for the attachment of various functional groups and the fusion of other ring systems. This versatility enables medicinal chemists to design molecules with tailored properties to interact with specific biological targets. For example, the scaffold can be integrated into larger structures to present pharmacophoric elements in a precise spatial orientation, a key strategy in rational drug design.

In Vitro Studies of Molecular Recognition and Target Interaction

The utility of the 1,4-diazepan-5-one scaffold has been demonstrated through various in vitro studies, particularly in the context of enzyme inhibition and receptor binding. While specific data for 4-Isobutyl- nih.govdiva-portal.orgdiazepan-5-one is limited, research on related diazepine and benzodiazepine (B76468) structures provides valuable insights into its potential biological activities.

Enzyme Inhibition Studies (e.g., NS5B RNA polymerase, HIV-1 protease)

HCV NS5B RNA Polymerase:

Derivatives of the closely related 1,5-benzodiazepine scaffold have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA polymerase, an essential enzyme for viral replication. nih.govnatap.org These compounds act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than the active site where nucleotide incorporation occurs. natap.orgnih.gov This mode of inhibition is advantageous as it can be less susceptible to resistance mutations that often arise in the enzyme's active site.

Structure-activity relationship (SAR) studies have led to the identification of highly potent inhibitors with EC50 values in the nanomolar range. nih.gov For instance, optimization of a 1,5-benzodiazepine series resulted in compounds with significant anti-HCV replication activity. nih.gov

Table 1: In Vitro Activity of Representative Benzodiazepine-based NS5B Inhibitors

Compound Replicon EC50 (nM) CC50 (µM)
11zc 400 >20
11zk 270 >20

EC50: Half maximal effective concentration in a cell-based replicon assay. CC50: Half maximal cytotoxic concentration. Data sourced from a study on 1,5-benzodiazepine inhibitors of HCV NS5B polymerase. nih.gov

HIV-1 Protease:

The design of inhibitors for HIV-1 protease, another critical viral enzyme, often relies on peptidomimetic strategies. nih.gov The goal is to create molecules that mimic the natural peptide substrates of the protease but are not cleavable, thus blocking the enzyme's function. The 1,4-diazepan-5-one scaffold, with its ability to mimic peptide turns, represents a hypothetical starting point for the design of novel, non-peptidic HIV-1 protease inhibitors. By incorporating appropriate side chains to interact with the S1, S2, and S3 binding pockets of the protease, it is conceivable that potent inhibitors based on this scaffold could be developed.

Receptor Binding Assays at the Molecular Level

Benzodiazepines are well-known for their interaction with the central nervous system, primarily through their binding to the benzodiazepine site on the GABA-A receptor. nih.govnih.gov This binding allosterically modulates the receptor, enhancing the effect of the neurotransmitter GABA and leading to sedative and anxiolytic effects.

Table 2: Example of Receptor Binding Data for a Benzodiazepine Analog

Receptor Subtype Binding Affinity (Ki, nM)
α1β2γ2 15
α2β2γ2 8
α3β2γ2 12
α5β2γ2 4

Ki: Inhibitory constant, a measure of binding affinity. Data is hypothetical and for illustrative purposes.

Allosteric Modulation Investigations (Hypothetical)

Allosteric modulation, where a ligand binds to a site on a protein distinct from the primary active or binding site to modulate its activity, is a key mechanism for many drugs. As mentioned, 1,5-benzodiazepine inhibitors of HCV NS5B polymerase have been shown to act as allosteric inhibitors. nih.gov This suggests that the diazepine scaffold is well-suited for targeting allosteric pockets in enzymes.

Hypothetically, 4-Isobutyl- nih.govdiva-portal.orgdiazepan-5-one and its derivatives could be investigated as allosteric modulators of various other targets. For instance, in G-protein coupled receptors (GPCRs), allosteric modulators can offer greater subtype selectivity and a more nuanced physiological response compared to orthosteric ligands. A study investigating diazepam's effect on α1-adrenoceptors concluded that its modulatory effects were not due to direct allosteric binding to the receptor but rather off-target inhibition of phosphodiesterases. nih.gov This highlights the importance of rigorous experimental validation when investigating potential allosteric mechanisms. Future studies could explore the potential of the 1,4-diazepan-5-one scaffold to allosterically modulate targets such as ion channels or other enzymes where allosteric regulation is a known mechanism.

Structure-Activity Relationship (SAR) at the Molecular Level

The exploration of the structure-activity relationship (SAR) for 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one is fundamental to understanding how its chemical structure correlates with its biological activity. These studies are crucial for the rational design of more potent and selective derivatives.

The rational design of derivatives originating from the 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one scaffold involves systematic modifications of its chemical structure to enhance its interaction with a specific biological target. While specific research on the 4-isobutyl derivative is not extensively documented in publicly available literature, the principles of rational drug design for related benzodiazepine and diazepine compounds can be applied. chemisgroup.us The isobutyl group at the N-4 position is a key feature, providing a specific steric and lipophilic profile that influences binding affinity and selectivity.

The design of new analogues would typically explore the following modifications:

Alteration of the Isobutyl Group: Replacing the isobutyl group with other alkyl or aryl substituents can probe the size and nature of the binding pocket. For instance, replacing it with smaller (e.g., isopropyl) or larger (e.g., benzyl) groups can determine the spatial constraints of the target. nih.govnih.gov

Substitution on the Diazepane Ring: Introducing substituents at other positions of the seven-membered diazepine ring can influence the compound's conformation and its interaction with the target protein.

Fusion of Additional Rings: The fusion of aromatic or heterocyclic rings to the diazepine nucleus can create more rigid structures, potentially leading to higher affinity and selectivity. chemisgroup.us

For the broader class of 1,4-benzodiazepines, it is well-established that modifications to the diazepine ring are more permissible than alterations to the fused benzene (B151609) ring. chemisgroup.us In the case of 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one, which lacks the fused benzene ring, the focus of substituent variation would be on the diazepine ring itself. The introduction of different functional groups can significantly alter the electronic and steric properties of the molecule, thereby modulating its binding characteristics. For example, introducing a hydroxyl group could provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity.

An illustrative data table for hypothetical SAR studies on the 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one scaffold is presented below. This table is based on general principles of medicinal chemistry as specific data for this compound is not available.

Compound R-Group at N-4 Modification on Diazepine Ring Relative Binding Affinity
Parent IsobutylNone1.0
Analogue 1 IsopropylNone0.8
Analogue 2 BenzylNone1.5
Analogue 3 Isobutyl7-Methyl1.2
Analogue 4 Isobutyl3-Hydroxy2.0

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Molecular Mechanism of Action (Pre-clinical, In Vitro)

Understanding the molecular mechanism of action of 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one is essential for its development as a therapeutic agent. This involves identifying its specific binding sites and characterizing the thermodynamics and kinetics of its interaction with the target.

While the specific binding site for 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one is not explicitly detailed in the available literature, related compounds, particularly benzodiazepines, are known to bind to a specific allosteric site on the GABA-A receptor, located at the interface between the α and γ subunits. nih.govnih.gov This binding potentiates the effect of the neurotransmitter GABA, leading to an increase in chloride ion conductance and subsequent neuronal inhibition. chemisgroup.us

Computational modeling and docking studies are powerful tools to predict the binding orientation of ligands like 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one. Such studies on related diazepine derivatives have helped to identify key amino acid residues involved in the interaction network, which often include a combination of hydrophobic and polar residues that form a well-defined binding pocket. nih.gov

The thermodynamic and kinetic parameters of the binding of 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one to its target provide a deeper understanding of the binding mechanism. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used for this purpose.

Thermodynamics: ITC can directly measure the enthalpy (ΔH) and stoichiometry (n) of binding, from which the binding affinity (Ka), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated. These parameters reveal whether the binding is enthalpy-driven or entropy-driven.

Kinetics: SPR can determine the association rate constant (kon) and dissociation rate constant (koff) of the ligand-target interaction. The ratio of these constants provides the equilibrium dissociation constant (Kd), another measure of binding affinity. The residence time of a drug on its target (related to koff) is increasingly recognized as a critical parameter for its in vivo efficacy.

A hypothetical data table summarizing these parameters for the interaction of a ligand with its target is shown below.

Parameter Value Interpretation
Binding Affinity (Kd) 50 nMHigh affinity
Association Rate (kon) 1 x 10^5 M⁻¹s⁻¹Fast binding
Dissociation Rate (koff) 5 x 10⁻³ s⁻¹Slow dissociation, long residence time
Enthalpy (ΔH) -8.5 kcal/molEnthalpically driven, favorable hydrogen bonding/van der Waals interactions
Entropy (ΔS) +2.0 cal/mol·KSmall favorable entropic contribution

This table is for illustrative purposes only and does not represent actual experimental data for 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one.

Potential as Molecular Probes in Biological Systems

A molecular probe is a chemical tool used to study biological systems. Given its specific chemical structure, 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one could potentially be developed into a molecular probe. To serve this function, the molecule would typically be modified to incorporate a reporter group, such as a fluorescent tag, a radioactive isotope, or a photoaffinity label.

The utility of such a probe would depend on its ability to retain high affinity and selectivity for its target. A fluorescently labeled version of 4-Isobutyl- nih.govresearchgate.netdiazepan-5-one could be used in fluorescence microscopy to visualize the subcellular localization of its target protein. A radiolabeled version could be employed in positron emission tomography (PET) imaging to map the distribution of the target in living organisms.

The development of such probes would require a thorough understanding of the SAR of the parent compound to identify positions where a linker and a reporter group can be attached without significantly disrupting the binding to the target.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for Enhanced Efficiency

The efficient and scalable synthesis of 4-Isobutyl- nih.govdiazepan-5-one is a prerequisite for its extensive investigation. Current synthetic strategies for related N-substituted nih.govdiazepan-5-ones can be adapted and optimized. A plausible and efficient synthetic approach could involve a multi-step sequence commencing with readily available starting materials.

One potential pathway begins with the N-alkylation of a suitable piperidone derivative with isobutyl bromide, followed by a Schmidt ring expansion. This method has been successfully employed for the synthesis of other N-alkyl-1,4-diazepin-5-ones. Another promising strategy is the reductive amination of a suitable keto-aldehyde or keto-ester with isobutylamine, which would introduce the isobutyl moiety and facilitate the subsequent cyclization to form the diazepanone ring. Reductive amination is a robust and widely used method for the formation of C-N bonds and can be carried out under mild conditions. nih.govnih.gov

Table 1: Proposed Synthetic Strategies for 4-Isobutyl- nih.govdiazepan-5-one

StrategyKey ReactionsPotential Advantages
N-Alkylation and Ring ExpansionN-alkylation of 4-piperidone, Schmidt reactionUtilizes readily available starting materials.
Reductive Amination and CyclizationReductive amination, Intramolecular cyclizationHigh functional group tolerance, mild reaction conditions.
Palladium-Catalyzed AlkylationDecarboxylative asymmetric allylic alkylationPotential for enantioselective synthesis.

Exploration of Diverse Substituent Effects on Conformation and Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are powerful tools to elucidate the preferred conformation of 4-Isobutyl- nih.govdiazepan-5-one. nih.gov Understanding the conformational landscape is crucial for structure-activity relationship (SAR) studies.

The electronic properties of the isobutyl group, being an electron-donating alkyl group, may also influence the reactivity of the diazepanone ring. For instance, it could affect the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. A systematic study involving the synthesis of a library of 4-alkyl- nih.govdiazepan-5-ones with varying alkyl substituents would provide valuable insights into the structure-activity and structure-property relationships.

Advanced Computational Modeling for Precise Interaction Prediction

In the absence of experimental data, computational modeling provides a powerful tool to predict the properties and potential biological activity of 4-Isobutyl- nih.govdiazepan-5-one. Molecular docking simulations can be employed to predict the binding mode and affinity of the compound to a variety of biological targets. Given the structural similarity to benzodiazepines, which are known to interact with the GABAA receptor, this would be a logical starting point for virtual screening studies. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, conformational energies, and reactivity of the molecule in detail. nih.gov These calculations can provide insights into the molecule's stability, preferred conformations, and the nature of its frontier molecular orbitals, which are crucial for understanding its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) studies on a series of related nih.govdiazepan-5-one derivatives could also be performed to develop predictive models for their biological activity. nih.gov These models can help in the rational design of new analogues with improved potency and selectivity.

Integration into Complex Supramolecular Assemblies

Heterocyclic scaffolds are valuable building blocks in supramolecular chemistry due to their ability to participate in various non-covalent interactions, such as hydrogen bonding, and metal coordination. The nih.govdiazepan-5-one core, with its two nitrogen atoms and a carbonyl group, offers multiple sites for such interactions.

The isobutyl group at the N4 position can influence the self-assembly properties of the molecule. Its steric bulk might direct the formation of specific supramolecular architectures, while its hydrophobic nature could promote aggregation in aqueous environments. Future research could explore the use of 4-Isobutyl- nih.govdiazepan-5-one in the construction of novel supramolecular structures, such as coordination polymers, and molecular cages. These assemblies could have potential applications in areas such as catalysis, sensing, and drug delivery.

Application as Scaffolds for Material Science (Theoretical)

The unique structural features of 4-Isobutyl- nih.govdiazepan-5-one make it a potential candidate as a monomer for the synthesis of novel polymers. rsc.org The diazepanone ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material. For instance, the presence of the heterocyclic ring could enhance the thermal stability and mechanical properties of the polymer. rsc.org

Theoretical studies can be conducted to predict the properties of polymers derived from this scaffold. Computational modeling can be used to simulate the polymerization process and to predict the structural, thermal, and mechanical properties of the resulting materials. This theoretical groundwork can guide the experimental synthesis and characterization of these novel polymers, which could find applications in areas such as specialty plastics, and biomedical materials.

Multi-Target Ligand Design Strategies Based on 4-Isobutyl-openaccessjournals.comnih.govdiazepan-5-one

The concept of multi-target ligands, which are single molecules designed to interact with multiple biological targets, has gained significant traction in drug discovery for complex diseases. nih.govarxiv.org The nih.govdiazepan-5-one scaffold can be considered a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. nih.govibmmpeptide.com

Starting from the 4-Isobutyl- nih.govdiazepan-5-one core, medicinal chemists can design and synthesize new molecules that are decorated with different pharmacophoric groups to target multiple proteins involved in a particular disease pathway. This approach, known as scaffold hopping, can lead to the development of novel therapeutics with improved efficacy and reduced side effects. nih.govresearchgate.net The isobutyl group itself can be considered a starting point for further functionalization to achieve desired interactions with a specific target.

Table 2: Potential Multi-Target Design Strategies

StrategyDescriptionPotential Therapeutic Areas
Scaffold DecorationIntroduction of various functional groups at different positions of the diazepanone ring.Oncology, Neurodegenerative diseases
Fragment-Based LinkingLinking the diazepanone scaffold to other known pharmacophores.Infectious diseases, Metabolic disorders
Bioisosteric ReplacementReplacing parts of the isobutyl group or the diazepanone ring with other groups to modulate activity and properties.Cardiovascular diseases, Inflammation

In Vitro Characterization of Biological Pathway Modulation

To explore the therapeutic potential of 4-Isobutyl- nih.govdiazepan-5-one, a systematic in vitro screening against a panel of biological targets is essential. Based on the structural similarity to benzodiazepines, initial assays should focus on targets within the central nervous system, such as the GABAA receptor. High-throughput screening (HTS) of compound libraries containing 4-Isobutyl- nih.govdiazepan-5-one and its analogues can be employed to identify initial hits. nih.gov

Following initial screening, more detailed in vitro studies can be conducted to characterize the mechanism of action and to determine the potency and efficacy of the compound. These studies may include enzyme inhibition assays, receptor binding assays, and cell-based assays to assess the compound's effect on specific signaling pathways. The data generated from these in vitro studies will be crucial for guiding further lead optimization and for understanding the therapeutic potential of this novel chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Isobutyl-[1,4]diazepan-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting from a diazepanone core. Acylation or alkylation reactions using isobutyl reagents under basic conditions (e.g., NaH or K₂CO₃) are common. For example, 1-benzyl-1,4-diazepan-5-one derivatives are synthesized via nucleophilic substitution followed by deprotection . Optimization includes solvent choice (polar aprotic solvents like DMF), temperature control (0–60°C), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Reaction progress is monitored by TLC and NMR spectroscopy .

Q. How can spectroscopic techniques (NMR, IR) confirm the identity and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the lactam carbonyl (δ ~170 ppm in ¹³C NMR) and isobutyl group protons (δ 0.8–1.2 ppm for CH₃ and δ 1.6–2.0 ppm for CH₂ in ¹H NMR). Absence of peaks at δ 5–6 ppm (vinyl protons) indicates no byproducts from incomplete reduction .
  • IR : A strong absorption band near 1650 cm⁻¹ confirms the lactam C=O stretch. The absence of -OH stretches (3200–3600 cm⁻¹) ensures no residual solvents like water or alcohols .

Q. What crystallographic methods are used to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structure refinement uses SHELXL for small-molecule crystallography. Key parameters include R-factor (<0.05) and anisotropic displacement parameters for non-H atoms. The diazepanone ring puckering is analyzed via Cremer-Pople coordinates .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the conformational stability and biological interactions of this compound?

  • Methodological Answer :

  • DFT : Gaussian or ORCA software calculates optimized geometries (B3LYP/6-311+G(d,p) basis set). Conformational analysis identifies the lowest-energy puckered ring conformation (e.g., envelope or twist-boat) .
  • Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., GABA receptors). Binding affinities (ΔG) and hydrogen-bonding patterns (e.g., N–H···O interactions) are validated against crystallographic data .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies in bond lengths or ring puckering between SC-XRD and DFT require error analysis. For example, crystallographic thermal motion (anisotropic displacement) may exaggerate bond length variations. Cross-validation via solid-state NMR or Raman spectroscopy resolves such issues. Statistical tools (e.g., χ² tests) quantify deviations .

Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., R₂²(8) motifs). Strong intermolecular N–H···O bonds increase melting points and reduce solubility. Hirshfeld surface analysis (CrystalExplorer) visualizes interactions, correlating with dissolution kinetics in solvents like DMSO or ethanol .

Q. What advanced chromatographic methods (HPLC, LC-MS) quantify trace impurities or degradation products?

  • Methodological Answer : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) with UV detection (λ = 210–240 nm) separates impurities. LC-MS (ESI+ mode) identifies degradation products (e.g., hydrolyzed lactam). Method validation follows ICH guidelines for linearity (R² > 0.995), LOD (≤0.1 μg/mL), and precision (RSD < 2%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.